molecular formula C24H22N6OS2 B10878574 (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878574
M. Wt: 474.6 g/mol
InChI Key: FOFBZBDFZZDUOK-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, an imidazole moiety, and a pyrazolone core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and imidazole intermediates, followed by their coupling with the pyrazolone core. Key steps may include:

    Formation of Benzothiazole Intermediate: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.

    Synthesis of Imidazole Intermediate: This involves the reaction of glyoxal with ammonia and formaldehyde.

    Coupling Reaction: The benzothiazole and imidazole intermediates are then coupled with a pyrazolone derivative under basic conditions, often using a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions or as a potential inhibitor of specific biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure suggests it might interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable complexes and its interesting electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The benzothiazole and imidazole moieties could interact with amino acid residues in the enzyme, while the pyrazolone core might stabilize the binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-fluorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring, for example, can affect its electronic properties and steric interactions, making it distinct from its analogs.

Properties

Molecular Formula

C24H22N6OS2

Molecular Weight

474.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N6OS2/c1-16-6-8-18(9-7-16)32-14-21-19(13-25-11-10-17-12-26-15-27-17)23(31)30(29-21)24-28-20-4-2-3-5-22(20)33-24/h2-9,12-13,15,29H,10-11,14H2,1H3,(H,26,27)

InChI Key

FOFBZBDFZZDUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC5=CN=CN5

Origin of Product

United States

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